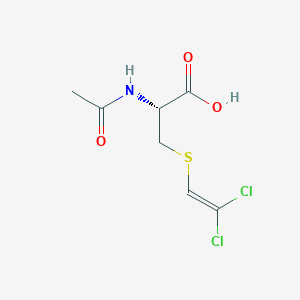

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)-

Description

Introduction to N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine, also known as N-acetyl-(2,2-dichlorovinyl)cysteine or 2,2-DCV-NAC, is a mercapturic acid formed through the glutathione conjugation pathway of trichloroethylene. This compound has the molecular formula C₇H₉Cl₂NO₃S and a molecular weight of 258.12 g/mol. Its structure consists of a cysteine backbone modified with an N-acetyl group and a 2,2-dichlorovinyl moiety, characterized by its IUPAC name (2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid.

This metabolite has gained significance in toxicological research due to its role in TCE-induced nephrotoxicity and its potential as a biomarker for TCE exposure. Understanding its chemical properties, biological fate, and toxicological implications provides valuable insights into environmental health hazards associated with TCE exposure.

Historical Context of Research and Discovery

The research into N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine emerged from broader investigations into trichloroethylene metabolism and toxicity. TCE has been widely used as an industrial solvent for decades, leading to widespread environmental contamination and occupational exposure concerns. As research into TCE's health effects progressed, scientists identified the glutathione conjugation pathway as a critical route for bioactivation leading to tissue-specific toxicity.

Early studies in the 1980s and 1990s focused on identifying the metabolic pathways of TCE, with significant advances in understanding the role of glutathione conjugation. The identification of mercapturic acids as metabolites of TCE in urine provided researchers with potential biomarkers for exposure assessment. Studies by researchers such as Elfarra, Lash, and others contributed significantly to understanding the formation and toxicological significance of TCE metabolites, including N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine.

By the early 2000s, more detailed studies on the regioisomers of TCE mercapturic acids emerged, with researchers distinguishing between 1,2- and 2,2-dichlorovinyl metabolites. A study published in 2007 by Barshteyn and Elfarra characterized the formation of adducts between S-(1,2-dichlorovinyl)-L-cysteine sulfoxide (DCVCS) and N-acetyl-L-cysteine, highlighting the reactivity of these metabolites. More recent research has focused on the comparative metabolism and toxicity of different TCE metabolites, including N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine, using advanced analytical techniques and in vitro models.

Relationship to Trichloroethylene Metabolism

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine is formed through the glutathione conjugation pathway of trichloroethylene, also known as the mercapturic acid pathway. This metabolic route involves several steps and enzymes, competing with the oxidative pathway of TCE metabolism.

The metabolism of TCE through the glutathione pathway begins with the conjugation of TCE with glutathione (GSH) via glutathione S-transferases (GSTs), primarily in the liver, to form S-(2,2-dichlorovinyl)glutathione (DCVG). DCVG can then be translocated via circulation to the kidney or excreted into bile. The glutathione conjugate undergoes sequential enzymatic processing, involving the removal of glutamate and glycine residues by gamma-glutamyltransferase (GGT) and dipeptidases, respectively, to form S-(2,2-dichlorovinyl)-L-cysteine (DCVC).

DCVC can then be N-acetylated by N-acetyltransferases to form N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine, which can be excreted in urine. Alternatively, DCVC can undergo bioactivation through several pathways:

- β-lyase-mediated metabolism to form reactive thiols

- Oxidation by flavin-containing monooxygenases (particularly FMO3) or cytochrome P450 enzymes to form sulfoxides

- Further metabolism by other enzymes leading to reactive species

Figure 1 illustrates the metabolic pathway of TCE through glutathione conjugation:

| Metabolic Step | Enzyme | Product |

|---|---|---|

| TCE + GSH | Glutathione S-transferases (GSTs) | S-(2,2-dichlorovinyl)glutathione (DCVG) |

| DCVG | γ-glutamyltransferase (GGT) | S-(2,2-dichlorovinyl)cysteinylglycine |

| S-(2,2-dichlorovinyl)cysteinylglycine | Dipeptidases | S-(2,2-dichlorovinyl)-L-cysteine (DCVC) |

| DCVC | N-acetyltransferases | N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine |

Recent studies have shown that the 2,2-DCVG isomer is the major GSH conjugate formed in incubations of TCE with human liver fractions, formed at seven-fold higher amounts than the 1,2-DCVG isomer. This suggests that the pathway leading to N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine may be quantitatively more significant than previously recognized.

Significance in Environmental and Occupational Toxicology

N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine holds substantial significance in environmental and occupational toxicology due to its relationship with trichloroethylene exposure and its potential role in mediating toxicity. TCE has been associated with multiple adverse health effects, including nephrotoxicity, neurotoxicity, and potential carcinogenicity.

Nephrotoxicity

The kidney is a primary target organ for TCE toxicity, with metabolites from the glutathione conjugation pathway, including N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine, playing crucial roles. Studies in rats have shown that administration of N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine at 230 μmol/kg body weight resulted in significant nephrotoxicity, as evidenced by:

- Elevated blood urea nitrogen (BUN) levels (approximately 3-fold compared to control)

- Increased urinary protein/creatinine ratio

- Dramatically increased glucose excretion (113-fold greater than control)

- Histopathological evidence of tubular necrosis

These effects demonstrate that N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine is not merely a detoxification product but can itself contribute to kidney injury. The nephrotoxicity observed with this compound appears to involve specific damage to proximal tubule cells, particularly in the S2-S3 segments, consistent with the distribution of transporters involved in its uptake.

Metabolic Disruption

Research has shown that TCE metabolites, including derivatives of DCVC, can disrupt cellular metabolism. Studies on placental cells exposed to DCVC revealed perturbations in glucose metabolism, including:

- Time-dependent accumulation of glucose-6-phosphate and fructose-6-phosphate

- Shunting of glucose intermediates

- Compensatory utilization of glycerol, lipid, and amino acid metabolism

- Modest energy status decline without significant changes in ATP concentrations

These metabolic disruptions suggest that N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine and related compounds may affect cellular bioenergetics, potentially contributing to tissue damage through metabolic dysfunction.

Comparative Analysis with Regioisomeric Mercapturic Acids

The metabolism of TCE through the glutathione pathway generates multiple regioisomeric metabolites, with N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine (2,2-DCV-NAC) and N-acetyl-S-(1,2-dichloroethenyl)-L-cysteine (1,2-DCV-NAC) being the most prominent mercapturic acids. Comparing these regioisomers provides insights into their differential formation, reactivity, and toxicological profiles.

Formation and Abundance

Recent studies have revealed important differences in the formation and abundance of the 1,2- and 2,2-regioisomers:

- The 2,2-DCVG isomer is formed at approximately seven-fold higher amounts than the 1,2-DCVG isomer in human liver fractions

- In mice exposed to TCE, levels of TCVG (the PCE analog) in the liver and TCVC in the kidney were significantly higher than DCVG and DCVC, respectively

These findings suggest that the metabolic pathway leading to N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine may be quantitatively more significant than previously recognized, potentially making it a more relevant biomarker and mediator of toxicity.

| Metabolite | Relative Abundance in Human Liver Fractions | References |

|---|---|---|

| 2,2-DCVG | 7-fold higher than 1,2-DCVG | |

| 1,2-DCVG | Reference level |

Chemical Reactivity

The chemical reactivity of these regioisomers differs significantly, particularly when considering their sulfoxide derivatives. Studies have characterized the reactivity of DCVCS (the sulfoxide of DCVC) with nucleophilic amino acids:

- DCVCS forms three monoadducts and one diadduct when reacted with N-acetyl-L-cysteine (NAC)

- The formation of all adducts is rapid and time-dependent

- The half-lives of the two DCVCS diastereomers in the presence of NAC were 13.8 minutes (diastereomer I) and 9.4 minutes (diastereomer II)

- DCVCS shows selective reactivity toward protein sulfhydryl groups, with no reactivity observed with N-acetyl-L-lysine or L-valinamide under similar conditions

This high reactivity of sulfoxide metabolites, particularly their ability to act as Michael acceptors and potential cross-linking agents, may contribute to their enhanced toxicity compared to the parent cysteine conjugates.

Comparative Toxicity

Studies comparing the toxicity of different regioisomers have provided valuable insights:

- The sulfoxide derivatives (DCVCS and NA-DCVCS) are generally more toxic than their corresponding cysteine conjugates (DCVC and NA-DCVC)

- In rats, DCVCS caused more severe nephrotoxicity than DCVC, leading to increased BUN, anuria, more severe proximal tubule necrosis, and renal GSH depletion

- Similarly, NA-DCVCS was more cytotoxic than NA-DCVC in isolated rat renal proximal tubule cells

- Aminooxyacetic acid (AOAA), which inhibits cysteine S-conjugate β-lyase and reduces the toxicity of DCVC and NA-DCVC, did not affect NA-DCVCS cytotoxicity

These findings indicate that different metabolic pathways and mechanisms of toxicity may be involved for different regioisomers and their derivatives, with direct covalent modification of cellular macromolecules being a likely mechanism for sulfoxide metabolites.

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2,2-dichloroethenylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYGORWCAPEHPX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925585 | |

| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126543-43-9 | |

| Record name | N-Acetyl-(2,2-dichlorovinyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126543439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2,2-Dichloroethenyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The reaction typically employs 1,2-dichloroethene as the electrophilic agent. In an alkaline aqueous solution (pH 9–11), the thiolate ion (S⁻) generated from L-cysteine attacks the less sterically hindered chlorine atom of 1,2-dichloroethene. This results in the formation of S-(1,2-dichloroethenyl)-L-cysteine. The reaction is conducted at 25–40°C to balance reactivity and selectivity, with a reaction time of 4–6 hours. Polar aprotic solvents such as dimethylformamide (DMF) or water-methanol mixtures are often used to enhance solubility and reaction efficiency.

Key Parameters:

-

pH : 9–11 (to deprotonate the thiol group).

-

Temperature : 25–40°C.

-

Solvent : Water-methanol (7:3 v/v) or DMF.

-

Yield : 60–75% (dependent on purity of starting materials).

N-Acetylation of S-(2,2-Dichloroethenyl)-L-Cysteine

The second step involves acetylation of the amino group of the intermediate to form the final product. This process mirrors methodologies used in the industrial production of N-acetylcysteine, as detailed in patent CN109096161B.

Acetylation Protocol

-

Reagent : Acetic anhydride is the preferred acetylating agent due to its reactivity and cost-effectiveness.

-

Conditions :

-

pH : 9–12 (maintained using sodium hydroxide or triethylamine).

-

Temperature : 40–60°C.

-

Reaction Time : 20–60 minutes.

-

-

Workup : The reaction mixture is neutralized to pH 5–6 using hydrochloric acid, inducing crystallization of the crude product.

Optimization Insights:

-

Higher pH (≥10) accelerates acetylation but risks hydrolysis of the dichloroethenyl group.

-

Controlled addition of acetic anhydride (20–60 minutes) minimizes side reactions.

-

Post-reaction heat preservation (30 minutes at 50°C) improves yield by ensuring complete reaction.

Purification and Recrystallization

The crude product is purified through recrystallization to achieve pharmaceutical-grade purity.

Steps:

-

Dissolution : The crude product is dissolved in hot water (80–90°C) at a 1:1.1 (w/v) ratio.

-

Decolorization : Activated carbon (0.5% w/w) is added to adsorb impurities.

-

Crystallization : Slow cooling to ≤5°C induces crystallization.

-

Filtration and Drying : The crystals are isolated via vacuum filtration and dried at 40°C under reduced pressure.

Yield and Purity:

-

Recrystallization Yield : 85–90%.

-

Final Purity : ≥98% (HPLC analysis).

Comparative Analysis of Industrial vs. Laboratory Methods

| Parameter | Industrial Process | Laboratory-Scale Synthesis |

|---|---|---|

| Scale | Batch (100–500 kg) | 1–10 g |

| Solvent | Water | Water-methanol |

| Reaction Time | 30–60 minutes | 4–6 hours |

| Yield | 70–75% | 60–65% |

| Purification | Continuous crystallization | Manual filtration and recrystallization |

Industrial methods prioritize cost-efficiency and scalability, whereas laboratory approaches focus on flexibility and precision. The use of cysteine mother liquor (a byproduct of cysteine hydrochloride production) in industrial settings reduces raw material costs and environmental waste.

Challenges and Mitigation Strategies

-

Side Reactions :

-

Hydrolysis of the dichloroethenyl group at high pH.

-

Solution : Maintain pH ≤12 during acetylation and use buffered conditions.

-

-

Impurity Formation :

-

Oxidation of the thioether to sulfoxide.

-

Solution : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., ascorbic acid).

-

-

Low Crystallinity :

-

Solution : Optimize cooling rates during recrystallization (≤0.5°C/minute).

-

Emerging Methodologies

Recent advances include enzymatic acetylation using acyltransferases, which operate under milder conditions (pH 7–8, 30°C) and reduce byproduct formation. However, these methods remain experimental and require further optimization for industrial adoption.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in N-Ac-S-DCV-Cys is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide agents favoring sulfoxide formation, while permanganate drives complete oxidation to sulfones .

Reduction Reactions

The 2,2-dichloroethenyl group undergoes reduction, yielding ethyl or ethylene derivatives.

Research Findings : Reduction with LiAlH<sub>4</sub> preserves the acetylated amino group while saturating the ethenyl bond .

Substitution Reactions

Chlorine atoms on the ethenyl group are replaced by nucleophiles (e.g., hydroxyl, amino groups).

Kinetics : Substitution rates depend on solvent polarity and nucleophile strength, with aqueous NaOH showing higher efficiency than gaseous NH<sub>3</sub> .

Metabolic and Enzymatic Reactions

N-Ac-S-DCV-Cys is a metabolite of trichloroethylene (TCE), undergoing biotransformation in mammalian systems.

Key Pathways :

- Deacetylation :

- β-Lyase-Mediated Cleavage :

Experimental Data :

- In rat renal tubules, N-Ac-S-DCV-Cys uptake is mediated by organic anion transporters (Km = 157 µM) .

- Metabolic activation correlates with covalent binding to cellular macromolecules, causing cytotoxicity .

Comparative Reactivity

N-Ac-S-DCV-Cys exhibits distinct reactivity compared to analogs:

Scientific Research Applications

Industrial Production

In industrial settings, Ac-DCVC can be produced through batch or continuous flow processes. Automation and precise control of reaction parameters are essential for maintaining product quality.

Chemistry

Ac-DCVC serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts sulfur to sulfoxides or sulfones. |

| Reduction | Reduces 2,2-dichloroethenyl to ethyl derivatives. |

| Substitution | Chlorine atoms can be replaced with nucleophiles (e.g., hydroxyl groups). |

Biology

Research indicates that Ac-DCVC plays a role in biochemical pathways related to detoxification processes. It is a significant metabolite in the detoxification pathway of trichloroethylene (TCE), an industrial solvent known for its nephrotoxic effects. Studies have shown that Ac-DCVC may influence cellular signaling pathways and gene expression.

Medicine

Ac-DCVC is being investigated for its therapeutic potential due to its antioxidant properties. Similar compounds like N-acetyl-L-cysteine (NAC) have demonstrated efficacy in treating various disorders:

| Condition | Potential Application of NAC |

|---|---|

| Psychiatric Disorders | May reduce symptoms in schizophrenia and autism spectrum disorders. |

| Respiratory Conditions | Used as a mucolytic agent in chronic obstructive pulmonary disease (COPD). |

| Kidney Protection | Potentially prevents contrast-induced nephropathy. |

Case Study 1: Neurodevelopmental Disorders

A study investigated the effects of NAC on children with autism spectrum disorders (ASD). Participants receiving NAC showed significant reductions in irritability compared to placebo groups.

| Study | Duration | Participants | NAC Dosage | Outcome |

|---|---|---|---|---|

| Hardan et al. | 12 weeks | 33 (15/18) | 900 mg/day for 4 weeks, then 1,800 mg/day | Significant reduction in irritability |

Case Study 2: Schizophrenia

Another clinical trial evaluated NAC as an adjunct treatment for schizophrenia. Results indicated a significant reduction in negative symptoms among participants receiving NAC compared to those on placebo.

| Study | Duration | Participants | NAC Dosage | Outcome |

|---|---|---|---|---|

| Berk et al. | 24 weeks | 140 (71/69) | 2,000 mg/day | Significant reduction in PANSS negative symptoms |

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in cells.

Enzyme Inhibition: It can inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.

Signal Transduction: The compound can affect signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the N-acetyl-L-cysteine backbone but differ in substituents on the sulfur atom, leading to variations in physicochemical properties, metabolic roles, and applications:

N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA)

- CAS : 14369-42-7

- Molecular Formula: C₈H₁₃NO₄S

- Molecular Weight : 219.26 g/mol

- Substituent : 3-hydroxypropyl

- Source : Urinary metabolite of acrolein, a product of plant combustion and tobacco smoke .

- Key Differences :

N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine (1,2-DCVMA)

- CAS: Not explicitly listed (referenced as a metabolite in TCE studies).

- Molecular Formula: C₇H₉Cl₂NO₃S (isomeric form)

- Substituent : 1,2-dichloroethenyl

- Key Differences :

N-Acetyl-S-(2-carboxypropyl)-L-cysteine (CMEMA)

- CAS : 1041285-62-4

- Molecular Formula: C₉H₁₃NO₅S

- Molecular Weight : 255.27 g/mol

- Substituent : 2-carboxypropyl

- Source : Metabolite of methyl methacrylate .

- Key Differences :

- Carboxylic acid group enhances polarity, influencing renal excretion efficiency.

L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-

- CAS : 124076-70-6

- Molecular Formula: C₇H₉Cl₂F₂NO₃S

- Molecular Weight : 296.12 g/mol

- Substituent : 2,2-dichloro-1,1-difluoroethyl

- Key Differences :

Comparative Data Table

Research Findings and Functional Insights

- Metabolic Pathways: The dichloroethenyl group in the target compound arises from TCE metabolism via glutathione conjugation, a detoxification mechanism . In contrast, 3HPMA and CMEMA derive from acrylamide and methacrylate metabolism, respectively, reflecting diverse xenobiotic origins .

- Toxicity Profile: Dichloroethenyl derivatives (e.g., 1,2-DCVMA) are linked to nephrotoxicity due to reactive intermediate formation during TCE metabolism .

- Analytical Detection :

- High-performance liquid chromatography (HPLC) is commonly used for quantification, with purity >95% for the target compound . Urinary metabolites like 3HPMA and DHBMA are detected via untargeted metabolomics, highlighting their role in exposure assessment .

Biological Activity

L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is a compound that belongs to the class of N-acyl-L-amino acids. Its unique structure features an acetyl group attached to the nitrogen atom and a 2,2-dichloroethenyl group linked to the sulfur atom of cysteine. This compound has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Chemical Structure and Properties

The chemical formula of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is C₆H₈Cl₂N₂O₂S. The presence of the 2,2-dichloroethenyl group imparts specific reactivity that distinguishes it from other similar compounds such as N-Acetyl-L-cysteine (NAC).

The biological activity of L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- is primarily attributed to its interactions with biological molecules and pathways:

- Acetylation Reactions : The acetyl group can modify the activity of enzymes and proteins through acetylation.

- Metabolic Transformations : The 2,2-dichloroethenyl group may undergo metabolic changes, leading to reactive intermediates that interact with cellular components.

- Cellular Signaling : These interactions can influence cellular signaling pathways, gene expression, and metabolic processes.

Antioxidant Properties

L-Cysteine derivatives are known for their antioxidant capabilities. The compound may reduce oxidative stress by enhancing glutathione synthesis and scavenging free radicals. Studies suggest that similar compounds like NAC can mitigate oxidative damage in various biological systems, indicating a possible parallel for L-Cysteine derivatives .

Therapeutic Applications

Research has explored the therapeutic potential of L-Cysteine derivatives in various conditions:

- Respiratory Disorders : NAC has been used as a mucolytic agent in conditions like chronic bronchitis and acute respiratory distress syndrome (ARDS) .

- Toxicity Mitigation : NAC is well-known for its role in treating acetaminophen overdose by replenishing glutathione levels .

- Psychiatric Disorders : NAC has shown promise in treating psychiatric conditions through its antioxidant and anti-inflammatory properties .

Case Studies

- Oxidative Stress Alleviation : In a study involving mice exposed to nickel chloride (NiCl₂), NAC was shown to alleviate oxidative stress and inflammation in spleen lymphocytes . This suggests that L-Cysteine derivatives may have protective effects against oxidative damage.

- Neurodevelopmental Disorders : A review highlighted NAC's potential in treating neurodevelopmental disorders through modulation of glutamate levels and reduction of inflammation . This could indicate similar prospects for L-Cysteine derivatives.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-Acetyl-L-cysteine (NAC) | Acetyl group on nitrogen | Antioxidant, mucolytic, treatment for acetaminophen overdose |

| N-Acetyl-S-(1,2-dichloroethenyl)-L-cysteine | Acetyl on nitrogen; 1,2-dichloroethenyl on sulfur | Used in organic synthesis; potential biochemical roles |

| L-Cysteine, N-acetyl-S-(2,2-dichloroethenyl)- | Acetyl on nitrogen; 2,2-dichloroethenyl on sulfur | Potential antioxidant; therapeutic applications under investigation |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine in biological samples?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic internal standards for precision. Urine samples require normalization to creatinine to account for hydration variability. Sample preparation involves solid-phase extraction or protein precipitation to isolate the metabolite .

Q. How is N-acetyl-S-(2,2-dichloroethenyl)-L-cysteine synthesized and characterized in laboratory settings?

- Methodology : Synthesize via glutathione conjugation of trichloroethylene (TCE) metabolites, followed by enzymatic cleavage and acetylation. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation and high-resolution mass spectrometry (HRMS) for purity validation. Synthetic protocols emphasize strict control of reaction stoichiometry to avoid diastereomer mixtures .

Q. What is the metabolic pathway leading to the formation of this compound from trichloroethylene?

- Methodology : TCE undergoes glutathione conjugation in the liver via glutathione S-transferases, forming S-(1,2-dichlorovinyl)glutathione. This conjugate is hydrolyzed to cysteine derivatives in the kidney, followed by N-acetylation to yield the final metabolite. Beta-lyase activity in renal tubules is critical for bioactivation .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in metabolite concentrations between vaping and smoking cohorts?

- Methodology : Use longitudinal sampling to account for temporal exposure variations. Adjust for confounders (e.g., diet, co-exposure to other VOCs) via multivariate regression. Cross-validate findings with controlled exposure studies in animal models to isolate metabolic pathway differences .

Q. How do inter-individual variations in glutathione transferase activity affect the interpretation of urinary metabolite levels?

- Methodology : Integrate genotyping for GST polymorphisms (e.g., GSTT1, GSTM1 null alleles) into study designs. Use pharmacokinetic modeling to correlate enzyme activity with metabolite excretion rates. In vitro assays with recombinant GST isoforms can quantify catalytic efficiency differences .

Q. How can in vitro hepatocyte models be optimized to study the renal handling of this metabolite?

- Methodology : Co-culture primary hepatocytes with renal proximal tubule cells to mimic systemic metabolism. Apply transport inhibitors (e.g., probenecid for OAT1/OAT3) to identify uptake mechanisms. Quantify intracellular accumulation using radiolabeled analogs and LC-HRMS .

Q. What are the key considerations when designing longitudinal studies to assess TCE exposure using this metabolite?

- Methodology : Standardize urine collection times (e.g., first-morning voids) to minimize diurnal variation. Include quality control pools across batches to correct for instrumental drift. Account for renal function (e.g., eGFR) to adjust for excretion rate variability .

Q. What quality control measures are critical when analyzing this compound in large-scale epidemiological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.